tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate
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Overview
Description
tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate: is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate involves the reaction of tert-butyl bromoacetate with 2-methylpyrrolidine under basic conditions. The reaction typically uses a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Chemical Reactions Analysis
tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form alcohols.
Scientific Research Applications
tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. The ester group in the compound can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate can be compared with similar compounds such as:
tert-Butyl 2-(2-ethyl-1-pyrrolidinyl)acetate: This compound has an ethyl group instead of a methyl group, leading to differences in reactivity and physical properties.
tert-Butyl 2-(2-methyl-1-pyrrolidinyl)propionate: This compound has a propionate ester group instead of an acetate ester group, affecting its chemical behavior and applications.
tert-Butyl 2-(2-methyl-1-pyrrolidinyl)butyrate:
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 2-(2-methylpyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-6-5-7-12(9)8-10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABGLGIWVAZBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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